

Comparative analysis of the antimicrobial spectrum of Aeruginidiol.

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Compound of Interest

Compound Name: *Aeruginidiol*

Cat. No.: *B3033748*

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Comparative Antimicrobial Profile of Curcuma aeruginosa Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Aeruginidiol**, a sesquiterpene isolated from the rhizomes of *Curcuma aeruginosa*, has been a subject of interest for its potential biological activities. However, publicly available data on the specific antimicrobial spectrum of the isolated compound **Aeruginidiol** is currently lacking. This guide, therefore, presents a comparative analysis of the antimicrobial spectrum of extracts derived from *Curcuma aeruginosa*, the natural source of **Aeruginidiol**. The data herein is based on studies of the essential oil and ethanol extracts of *C. aeruginosa* and is compared against standard antimicrobial agents. This information provides a foundational understanding of the antimicrobial potential of the plant source from which **Aeruginidiol** is derived.

Data Presentation: Antimicrobial Activity of Curcuma aeruginosa Extracts and Comparators

The following tables summarize the available quantitative data on the antimicrobial activity of *Curcuma aeruginosa* extracts against various microorganisms, alongside the activity of standard antimicrobial agents for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of *Curcuma aeruginosa* Essential Oil and Standard Antimicrobials

Microorganism	Curcuma aeruginosa Essential Oil MIC	Ciprofloxacin MIC	Fluconazole MIC
Staphylococcus aureus	125 µg/mL[1]	0.25 - 1 µg/mL[2][3]	-
Bacillus cereus	125 µg/mL[1]	-	-
Candida albicans	250 µg/mL[1]	-	0.125 - 8 µg/mL[4][5]
Pseudomonas aeruginosa	>500 µg/mL[6]	-	-
Escherichia coli	>500 µg/mL	-	-

Table 2: Zone of Inhibition of Curcuma aeruginosa Extracts and Standard Antimicrobials

Microorganism	C. aeruginosa Essential Oil Zone of Inhibition (mm)	C. aeruginosa Ethanol Extract Zone of Inhibition (mm)	Ciprofloxacin Zone of Inhibition (mm)
Staphylococcus aureus	21.94 ± 0.24[1]	10 - 16[7]	Not widely reported in mm
Escherichia coli	Weak activity[1]	10 - 16[7]	Not widely reported in mm
Pseudomonas aeruginosa	Weak activity[1]	8.9 - 11.8[8]	Not widely reported in mm
Bacillus cereus	20.83 ± 0.36[1]	-	Not widely reported in mm
Salmonella typhi	6.33 - 10.00	-	Not widely reported in mm

Experimental Protocols

The data presented in this guide are based on established antimicrobial susceptibility testing methods. The general protocols for these key experiments are outlined below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

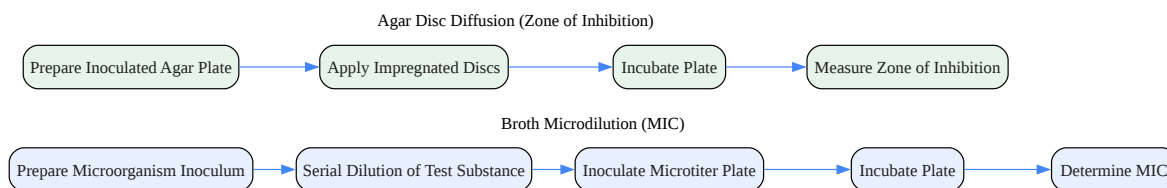
- **Preparation of Microorganism Inoculum:** A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Serial Dilution of Test Substance:** The Curcuma aeruginosa extract or standard antimicrobial is serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well containing the diluted test substance is inoculated with the standardized microorganism suspension.
- **Controls:** Positive (microorganism and broth without test substance) and negative (broth only) controls are included.
- **Incubation:** The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
- **Determination of MIC:** The MIC is determined as the lowest concentration of the test substance at which there is no visible growth of the microorganism.

Agar Disc Diffusion Method for Zone of Inhibition Determination

The agar disc diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

- Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.
- Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
- Application of Discs: Sterile paper discs impregnated with a known concentration of the *Curcuma aeruginosa* extract or standard antimicrobial are placed on the agar surface.
- Incubation: The plates are incubated under appropriate conditions (temperature and time) for the test microorganism.
- Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the antimicrobial agent.

Mandatory Visualization



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Caption: Experimental workflows for determining antimicrobial susceptibility.

Disclaimer: The information provided is for research and informational purposes only and is based on the antimicrobial activity of extracts from *Curcuma aeruginosa*. Further research is required to determine the specific antimicrobial spectrum of the isolated compound **Aerugidiol**.

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